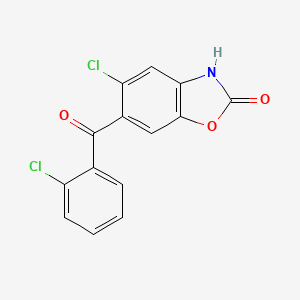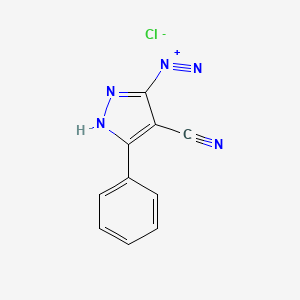
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-cyano-5-phenyl-1H-pyrazole. This process can be carried out by treating the corresponding amine with nitrous acid in the presence of hydrochloric acid. The reaction conditions generally require low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Substitution Reactions: Products include 4-cyano-5-phenyl-1H-pyrazole derivatives with various substituents.
Coupling Reactions:
Reduction Reactions: Hydrazine derivatives that can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic substitution reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-1H-pyrazole: Lacks the diazonium group but shares the cyano and pyrazole moieties.
5-Phenyl-1H-pyrazole: Similar structure but without the cyano and diazonium groups.
4-Cyano-5-phenyl-1H-pyrazole: Similar but without the diazonium group.
Uniqueness
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is unique due to the presence of both the cyano and diazonium groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
91099-37-5 |
|---|---|
Molekularformel |
C10H6ClN5 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
4-cyano-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C10H6N5.ClH/c11-6-8-9(14-15-10(8)13-12)7-4-2-1-3-5-7;/h1-5H,(H,14,15);1H/q+1;/p-1 |
InChI-Schlüssel |
DLAIIXBEBILUDT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
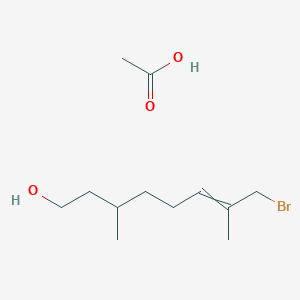
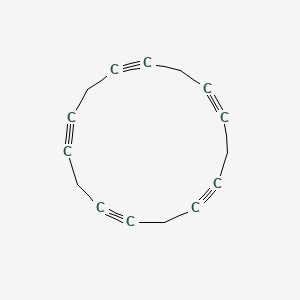
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
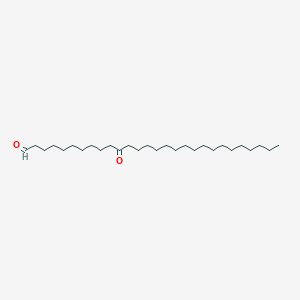
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
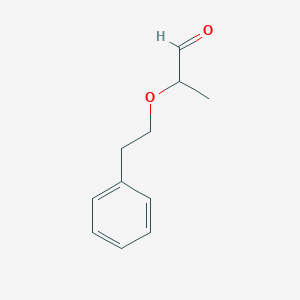
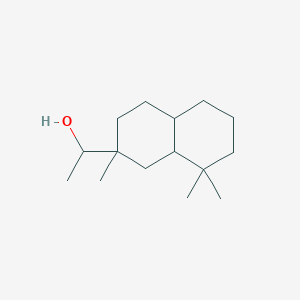
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
